N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is an organic compound characterized by a cyclohexene ring attached to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 3-methylaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the cyclohex-3-en-1-ylmethylamine is reacted with 3-methylaniline in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
- N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine
- N-(cyclohex-3-en-1-ylmethyl)-2-(4-morpholinyl)ethanamine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is unique due to its specific structural features, such as the presence of both a cyclohexene ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C14H19N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-3,5-6,9-10,13,15H,4,7-8,11H2,1H3 |
InChI Key |
NJYPBODUPWWGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CCC=CC2 |
Origin of Product |
United States |
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